Home > Products > Screening Compounds P126176 > 2-(Isochroman-4-yl)acetic acid
2-(Isochroman-4-yl)acetic acid - 245063-67-6

2-(Isochroman-4-yl)acetic acid

Catalog Number: EVT-2942606
CAS Number: 245063-67-6
Molecular Formula: C11H12O3
Molecular Weight: 192.214
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is an allosteric HIV-1 integrase inhibitor (ALLINI) developed via a scaffold hopping approach. It displays high selectivity for promoting higher-order multimerization of inactive integrase and inhibits HIV-1NL4–3 (A128T IN), which confers resistance to typical quinoline-based ALLINIs. []

Relevance: This compound shares the 3,4-dihydro-2H-1-benzopyran moiety with 3,4-Dihydro-1H-2-benzopyran-4-acetic acid. The presence of this shared structural feature makes them structurally related. []

4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid

Compound Description: This compound is a 3,4-diaminoisocoumarin derivative and a known precursor for the synthesis of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. []

Relevance: Both this compound and 3,4-Dihydro-1H-2-benzopyran-4-acetic acid belong to the benzopyran family, indicating their structural similarity. []

2-(2-(1-Naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid (Setipiprant/ACT-129968)

Compound Description: This compound, Setipiprant/ACT-129968, is a potent and selective chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonist. It is under clinical development for treating asthma and seasonal allergic rhinitis. The main metabolic pathway of this compound involves the oxidation of the naphthoyl group. [, ]

Relevance: This compound contains an acetic acid moiety, similar to 3,4-Dihydro-1H-2-benzopyran-4-acetic acid, making them structurally related. [, ]

2-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid

Compound Description: This compound's crystal structure has been studied, revealing planar features within the 1,2,4-triazoline ring and its connection to the planar acetic acid group. []

Relevance: Similar to 3,4-Dihydro-1H-2-benzopyran-4-acetic acid, this compound possesses an acetic acid group, establishing a structural connection between them. []

2-(2-(1-Naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid (Setipiprant/ACT-129968) Metabolites

Compound Description: Various racemic and enantioenriched (trans)-X,Y-dihydroxy-X,Y-dihydronaphthoyl analogues and X-hydroxy-naphthoyl analogues of Setipiprant/ACT-129968 were synthesized to understand its metabolic oxidation. Two major metabolites (M7, M9) were identified as dihydroxy-dihydronaphthalene derivatives, while two minor metabolites (M3, M13) were identified as hydroxy-naphthoyl derivatives. []

Relevance: These metabolites, derived from 2-(2-(1-Naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid (Setipiprant/ACT-129968), retain the acetic acid moiety present in the parent compound and 3,4-Dihydro-1H-2-benzopyran-4-acetic acid, establishing a structural link. []

2-(4-Oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid

Compound Description: The crystal structure of this compound has been studied and described, revealing planar characteristics of the bicyclic ring system and its connection to the carboxymethyl group. []

Relevance: This compound also contains an acetic acid moiety, similar to 3,4-Dihydro-1H-2-benzopyran-4-acetic acid, highlighting their structural relation. []

2-(3,4-Dihydro-3-oxo-2H-[1,2,4]triazino[4,3-c]quinazolin-4-yl)acetic acid and Derivatives

Compound Description: This compound and its esters and amides were investigated for their antioxidant activity in nitrosative stress models. The acid itself was found to be inactive, but its esters and amides showed significant antioxidant activity compared to N-acetylcysteine (N-ACC). The benzyl ester demonstrated the most potent antioxidant activity. [, ]

Relevance: This compound contains an acetic acid moiety, similar to 3,4-Dihydro-1H-2-benzopyran-4-acetic acid, highlighting their structural relation. [, ]

6-[[1(S)-(3(S),4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]amino]-4(S),5(S)-dihydroxy-6-oxo-3(S)-ammoniohexanoate (AI-77-B)

Relevance: This compound shares the 3,4-dihydro-1H-2-benzopyran moiety with 3,4-Dihydro-1H-2-benzopyran-4-acetic acid. The presence of this shared structural feature makes them structurally related. []

6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid and its Salts

Compound Description: This compound and its organic and inorganic salts were synthesized and studied for their physicochemical and pharmacokinetic properties. The thiazole moiety within this compound is suggested to have potential pharmaceutical applications. []

Relevance: Both this compound and 3,4-Dihydro-1H-2-benzopyran-4-acetic acid contain a carboxylic acid group, establishing a structural connection between them. []

rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid

Compound Description: This compound, synthesized using a hetero-Diels–Alder reaction, contains a thiopyrano[2,3-d]thiazole motif and a pyrazoline group. It has been studied for its anticancer activity in vitro. []

Relevance: This compound also contains an acetic acid moiety, similar to 3,4-Dihydro-1H-2-benzopyran-4-acetic acid, making them structurally related. []

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This compound, synthesized through a pharmacophore hybridization approach, comprises a non-condensed pyrazoline hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties. It has been evaluated for anticancer activity in vitro. []

Relevance: This compound, containing dichloroacetic acid moiety, is structurally related to 3,4-Dihydro-1H-2-benzopyran-4-acetic acid, which contains an acetic acid moiety. []

2-[6-methoxy-3-(2,3-dichlorophenyl)methyl-4-oxo-1,4-dihydro-1(4h)-quinolin-yl]acetic acid

Compound Description: This compound was synthesized using a novel method that avoids the extensive use of polyphosphoric acid (PPA), making it more environmentally friendly and suitable for industrial production. []

Relevance: This compound also contains an acetic acid moiety, similar to 3,4-Dihydro-1H-2-benzopyran-4-acetic acid, making them structurally related. []

[2-(3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-carbonyl)-1H-indol-3-yl]acetic Acids

Compound Description: This series of compounds were synthesized as potential COX-2 inhibitors via an internal Michael addition reaction followed by hydrolysis. []

Relevance: This group of compounds, like 3,4-Dihydro-1H-2-benzopyran-4-acetic acid, contain an acetic acid moiety, making them structurally related. []

4-Benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives

Compound Description: These derivatives were synthesized from 1,2,3,4-tetrahydroisoquinoline and evaluated for their antimicrobial activity. The bromine-substituted derivative showed a promising activity profile. []

Relevance: While not directly containing an acetic acid moiety, the synthesis of these derivatives starts from a tetrahydroisoquinoline precursor, a heterocyclic ring system. Similarly, 3,4-Dihydro-1H-2-benzopyran-4-acetic acid is built on a benzopyran ring system, indicating a relationship in their core structures. []

2-[6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetic acid (Licofelone, ML3000)

Compound Description: This compound, Licofelone (ML3000), is a dual inhibitor of cyclooxygenase-1 and -2 and 5-lipoxygenase, under development for osteoarthritis treatment. It demonstrates high metabolic stability in vitro but is primarily metabolized via glucuronidation to its acyl glucuronide (M1) in humans. []

Relevance: This compound also contains an acetic acid moiety, similar to 3,4-Dihydro-1H-2-benzopyran-4-acetic acid, making them structurally related. []

[2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid (ML 3000)

Compound Description: ML 3000 has demonstrated anti-inflammatory properties in both acute and chronic experimental models. It exhibits a lower potency compared to indometacin but shows better gastrointestinal tolerance in rats. [, , ]

Relevance: This compound also contains an acetic acid moiety, similar to 3,4-Dihydro-1H-2-benzopyran-4-acetic acid, making them structurally related. [, , ]

2-(2-Oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetic acid

Compound Description: The crystal structure of this compound has been analyzed and described, showing two independent molecules in the asymmetric unit with distinct conformations. []

Relevance: This compound also contains an acetic acid moiety, similar to 3,4-Dihydro-1H-2-benzopyran-4-acetic acid, making them structurally related. []

1-Acyl-5-aryl-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazoles

Compound Description: A new series of these compounds were synthesized from (E)-3-aryl-1-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ones through a one-pot reaction with hydrazine hydrate in the presence of acetic acid or propionic acid. []

Relevance: Although not directly containing an acetic acid moiety, acetic acid plays a crucial role in the synthesis of these compounds, indicating a connection with the synthesis and potential reactivity of 3,4-Dihydro-1H-2-benzopyran-4-acetic acid. []

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide–naphthalene-2,3-diol (1/1)

Compound Description: This compound is a co-crystal formed by N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide and naphthalene-2,3-diol, linked by O–H⋯O=C hydrogen bonds. []

Relevance: Although not directly containing an acetic acid moiety, acetic acid is used in the synthesis of this compound, indicating a connection with the synthesis and potential reactivity of 3,4-Dihydro-1H-2-benzopyran-4-acetic acid. []

Compound Description: These esters were synthesized via intramolecular Stetter reactions. []

Relevance: The 3,4-Dihydro-4-oxo-2H-1-benzopyran-3-acetic acid, used in the synthesis of these esters, is structurally very similar to 3,4-Dihydro-1H-2-benzopyran-4-acetic acid, differing only in the position of the acetic acid substituent on the benzopyran ring. This close structural similarity makes them closely related compounds. []

2-[7-Chloro-1,1-dioxo-2-(2,4,5-trifluorobenzyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]acetic acid

Compound Description: The crystal structure of this compound has been determined, revealing that the thiadiazine ring adopts a half-chair conformation. []

Relevance: This compound also contains an acetic acid moiety, similar to 3,4-Dihydro-1H-2-benzopyran-4-acetic acid, making them structurally related. []

(2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl)acetic acid

Compound Description: A practical stereoselective synthesis of (R)-[1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl]acetic acid [(R)-1] was developed using asymmetric hydrogenation. This compound is a crucial intermediate for synthesizing non-peptide AVP V2-agonists. []

Relevance: This compound contains a tetrahydro-1H-benzo[b]azepine core, while 3,4-Dihydro-1H-2-benzopyran-4-acetic acid is built upon a benzopyran ring. Both core structures are heterocyclic ring systems containing oxygen, suggesting a structural relationship. []

Compound Description: This research focused on synthesizing potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. []

Relevance: This compound and its metabolites contain the 3,4-dihydro-2H-1-benzopyran moiety, which is also present in 3,4-Dihydro-1H-2-benzopyran-4-acetic acid. This shared structural feature indicates a relationship between them. []

(S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (apremilast)

Compound Description: Apremilist (1S) is a potent, orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor. It was discovered during the optimization of 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid PDE4 inhibitors. []

Relevance: This compound contains an acetamide moiety, similar to the acetic acid group in 3,4-Dihydro-1H-2-benzopyran-4-acetic acid. This structural similarity suggests they might share some physicochemical properties. []

4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Compound Description: This compound was synthesized from 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and 3,4-dimethoxybenzaldehyde in ethanol with a catalytic amount of acetic acid. Molecular docking studies suggested potential inhibitory action against human prostaglandin reductase (PTGR2). []

Relevance: Although not directly containing an acetic acid moiety, acetic acid plays a role as a catalyst in the synthesis of this compound. This suggests a potential connection with the synthesis and potential reactivity of 3,4-Dihydro-1H-2-benzopyran-4-acetic acid. []

(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetyl acetic acid derivatives

Compound Description: Various heterocyclic compounds based on (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetyl acetic acid derivatives were synthesized. []

Relevance: These compounds contain an acetic acid moiety, directly analogous to the acetic acid group in 3,4-Dihydro-1H-2-benzopyran-4-acetic acid. This shared functional group implies a degree of structural similarity and potential shared reactivity. []

2-[1-Alkyl-5,6-bis(alkoxycarbonyl)-1,2,3,4-tetrahydro-2-oxopyridin-3-yl]acetic Acid Derivatives

Compound Description: These derivatives were synthesized through a one-pot three-component reaction involving a primary amine, dialkyl acetylenedicarboxylate, and itaconic anhydride under solvent-free conditions. []

Relevance: These compounds, similar to 3,4-Dihydro-1H-2-benzopyran-4-acetic acid, contain an acetic acid moiety, making them structurally related. []

(3,4-Dihydro-2H-pyran-5-yl)-oxo-acetic acid methyl ester

Compound Description: This compound was identified using two-dimensional HETCOR and HMBC NMR techniques, providing detailed insights into its structure. []

Relevance: This compound is structurally related to 3,4-Dihydro-1H-2-benzopyran-4-acetic acid as both share a core structure consisting of a six-membered heterocyclic ring containing oxygen and an acetic acid derivative as a substituent. This structural similarity may indicate shared chemical properties. []

7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic Acid Ethyl Ester

Compound Description: This compound was synthesized via a simple three-component reaction involving ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and monochloroacetic acid. []

Relevance: Although not directly containing an acetic acid moiety, monochloroacetic acid is used in the synthesis of this compound. This suggests a potential connection with the synthesis and potential reactivity of 3,4-Dihydro-1H-2-benzopyran-4-acetic acid. []

Compound Description: A series of these compounds were synthesized from isoxazolyl thioureas through reactions with ethyl bromopyruvate, hydrazine hydrate, ethyl acetoacetate, triethyl orthoformate, and dimethyl acetylene dicarboxylate. []

Relevance: This series of compounds include 4-Oxo-thiazolin-5-ylidene-acetic acid methyl esters, which, similar to 3,4-Dihydro-1H-2-benzopyran-4-acetic acid, contain an acetic acid derivative, making them structurally related. []

3-(6-Substituted-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzopyran-4-yl)-2-substituted-1,3-thiazolidin-4-ones

Compound Description: These compounds were synthesized from substituted phenols and screened for their in vivo antihypertensive activity in fructose-induced Albino Wistar rats. []

Relevance: This series of compounds shares the 3,4-dihydro-2H-benzopyran moiety with 3,4-Dihydro-1H-2-benzopyran-4-acetic acid, demonstrating a structural relationship between them. []

(S)-3-[3,4-Difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl Acid Methyl Ester (JNJ-27141491)

Compound Description: JNJ-27141491 is a noncompetitive and orally active antagonist of the human chemokine receptor CCR2. It effectively suppresses CCR2-mediated functions in vitro and exhibits anti-inflammatory activity in vivo. []

Relevance: While not containing an acetic acid moiety directly, JNJ-27141491 possesses a methyl ester group, highlighting a structural connection with the broader category of carboxylic acid derivatives to which 3,4-Dihydro-1H-2-benzopyran-4-acetic acid belongs. []

Compound Description: This compound, a pyrimidine derivative synthesized from Ethyl 2-amino-4,6-dimethylpyridine-3-carboxylate, was evaluated for its cytotoxic activity. []

Relevance: Although not containing an acetic acid moiety directly, this compound, along with 3,4-Dihydro-1H-2-benzopyran-4-acetic acid, falls under the broader category of carboxylic acid derivatives. This categorization stems from the presence of a carbonyl group (C=O) bonded to an electronegative atom like oxygen, highlighting a shared chemical feature. []

1-(1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines

Compound Description: These compounds, synthesized from 1,3-benzothiazole, were evaluated for their cytotoxic activity. []

Relevance: Although not containing an acetic acid moiety directly, this compound, along with 3,4-Dihydro-1H-2-benzopyran-4-acetic acid, falls under the broader category of heterocyclic compounds. This categorization stems from the presence of a ring structure containing at least one heteroatom (atoms other than carbon). This shared structural feature suggests a potential for similar reactivity and physicochemical properties. []

Compound Description: A new synthetic approach for these PARP inhibitors was developed using a one-step cyclocondensation reaction via Curtius rearrangement. These inhibitors displayed potent activity against PARP-1 and PARP-2 isoforms. []

Relevance: While not containing an acetic acid moiety directly, these inhibitors, along with 3,4-Dihydro-1H-2-benzopyran-4-acetic acid, fall under the broader category of heterocyclic compounds. This categorization stems from the presence of a ring structure containing at least one heteroatom (atoms other than carbon). This shared structural feature suggests a potential for similar reactivity and physicochemical properties. []

N-{5-((4-fluorophenyl)carbonyl)-1H-benzimidazol-2-yl}-2-(3-oxo-2,3-dihydro-1H-substitutedisoindol-1-yl)hydrazine carboxamides

Compound Description: New heterocyclic moieties based on N-{5-((4-fluorophenyl)carbonyl)-1H-benzimidazol-2-yl}-2-(3-oxo-2,3-dihydro-1H-substitutedisoindol-1-yl)hydrazine carboxamides were synthesized and evaluated for their cytotoxic and antioxidant activities. []

Relevance: While not containing an acetic acid moiety directly, this compound, along with 3,4-Dihydro-1H-2-benzopyran-4-acetic acid, falls under the broader category of heterocyclic compounds. This categorization stems from the presence of a ring structure containing at least one heteroatom (atoms other than carbon). This shared structural feature suggests a potential for similar reactivity and physicochemical properties. []

3,4-Dihydro-2H-2,4a-methanotriphenylene

Compound Description: This compound was a major product in the acetolysis of 2-(2,3-dihydro-1H-cyclopenta[l]phenanthren-2-yl)ethyl bromide, catalyzed by silver acetate. It forms a classical norbornyl cation when dissolved in fluorosulphonic acid. []

Relevance: While not containing an acetic acid moiety directly, acetic acid plays a crucial role in the formation of this compound during the acetolysis reaction, highlighting a connection with the potential reactivity of 3,4-Dihydro-1H-2-benzopyran-4-acetic acid. []

1,1-Disubstituted-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indolecarboxylic acid esters and ketones

Compound Description: These compounds were synthesized from the reaction of 1H-indole-3-ethanamines with cyclic β-keto esters or 2-acylcycloalkanones. []

Relevance: While not containing an acetic acid moiety directly, these compounds, along with 3,4-Dihydro-1H-2-benzopyran-4-acetic acid, fall under the broader category of heterocyclic compounds. This categorization stems from the presence of a ring structure containing at least one heteroatom (atoms other than carbon). This shared structural feature suggests a potential for similar reactivity and physicochemical properties. []

Piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines)

Compound Description: An efficient synthetic route for these compounds was developed using a bis(benzofuran-enaminone) hybrid as a key intermediate. This involved reacting the hybrid with 3-amino-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridines or utilizing it to prepare bis(3-amino-1H-pyrazolo[3,4-b]pyridine) for further reactions. []

Relevance: While not containing an acetic acid moiety directly, these compounds, along with 3,4-Dihydro-1H-2-benzopyran-4-acetic acid, fall under the broader category of heterocyclic compounds. This categorization stems from the presence of a ring structure containing at least one heteroatom (atoms other than carbon). This shared structural feature suggests a potential for similar reactivity and physicochemical properties. []

Vanillin 1,2,3-triazole derivatives

Compound Description: Five new vanillin 1,2,3-triazole derivatives were synthesized via click chemistry and evaluated for their antimicrobial, antiquorum-sensing, and cytotoxic activities. []

Relevance: While not containing an acetic acid moiety directly, these compounds, along with 3,4-Dihydro-1H-2-benzopyran-4-acetic acid, fall under the broader category of heterocyclic compounds. This categorization stems from the presence of a ring structure containing at least one heteroatom (atoms other than carbon). This shared structural feature suggests a potential for similar reactivity and physicochemical properties. []

Compound Description: These compounds were synthesized and characterized, showing good antibacterial and antioxidant activity. []

Relevance: While not containing an acetic acid moiety directly, these compounds, along with 3,4-Dihydro-1H-2-benzopyran-4-acetic acid, fall under the broader category of heterocyclic compounds. This categorization stems from the presence of a ring structure containing at least one heteroatom (atoms other than carbon). This shared structural feature suggests a potential for similar reactivity and physicochemical properties. []

2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate compounds

Compound Description: Three new 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate compounds were synthesized from 5-bromo-N’-(1-arylethylidene)-2-hydroxybenzohydrazide precursors. []

Relevance: This series of compounds contain an acetate moiety, which is structurally similar to the acetic acid group in 3,4-Dihydro-1H-2-benzopyran-4-acetic acid. This shared structural feature may indicate some shared chemical properties. []

Properties

CAS Number

245063-67-6

Product Name

2-(Isochroman-4-yl)acetic acid

IUPAC Name

2-(3,4-dihydro-1H-isochromen-4-yl)acetic acid

Molecular Formula

C11H12O3

Molecular Weight

192.214

InChI

InChI=1S/C11H12O3/c12-11(13)5-9-7-14-6-8-3-1-2-4-10(8)9/h1-4,9H,5-7H2,(H,12,13)

InChI Key

FOJUYVPUKKRARB-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC=C2CO1)CC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.